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molecular formula C9H6F2N2O B8341647 1-(2,4-difluorophenyl)-2(1H,3H)-imidazolone

1-(2,4-difluorophenyl)-2(1H,3H)-imidazolone

Cat. No. B8341647
M. Wt: 196.15 g/mol
InChI Key: VPVOGLMHEWDQDV-UHFFFAOYSA-N
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Patent
US05466820

Procedure details

This urea (37.5 g) was dissolved in a mixture of 560 ml of methanol and 280 ml of water, and 300 ml of 0.48M hydrochloric acid was added thereto and the resulting mixture was stirred for three days at room temperature. The reaction solution was concentrated under reduced pressure. The crystals thus separated out were washed with a mixture of water and methanol (5:1) to give 22.8 g of 1-(2,4-difluorophenyl)-2(1H,3H)-imidazolone as a colorless powder.
Name
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][NH:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:11]=1[F:17])=[O:8])C>CO.O.Cl>[F:17][C:11]1[CH:12]=[C:13]([F:16])[CH:14]=[CH:15][C:10]=1[N:9]1[CH:4]=[CH:5][NH:6][C:7]1=[O:8]

Inputs

Step One
Name
Quantity
37.5 g
Type
reactant
Smiles
C(C)OC(CNC(=O)NC1=C(C=C(C=C1)F)F)OCC
Name
Quantity
560 mL
Type
solvent
Smiles
CO
Name
Quantity
280 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for three days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crystals thus separated out
WASH
Type
WASH
Details
were washed with a mixture of water and methanol (5:1)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)N1C(NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.8 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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